

# 2,3-Dichloro-6-fluorobenzoic acid crystal structure

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## Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzoic acid

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An In-Depth Technical Guide on the Crystal Structures of Halogenated Benzoic Acid Derivatives: A Proxy for **2,3-Dichloro-6-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

While a specific crystal structure for **2,3-dichloro-6-fluorobenzoic acid** is not publicly available in the searched resources, this technical guide provides a comprehensive analysis of closely related halogenated benzoic acid derivatives. The crystallographic data and experimental protocols for these analogous compounds offer valuable insights into the expected structural characteristics, intermolecular interactions, and experimental considerations for **2,3-dichloro-6-fluorobenzoic acid**. The principles of molecular packing and hydrogen bonding observed in these structures are likely to be transferable.

## Crystallographic Data of Analogous Compounds

The following tables summarize the key crystallographic data for several related fluorinated and chlorinated benzoic acid derivatives. This data provides a foundation for understanding the influence of halogen substitution on the crystal packing and molecular conformation of benzoic acid.

Table 1: Crystal Data for Halogenated Benzoic Acid Derivatives

Compound	2-Chloro-6-fluorobenzoic acid[1]	2,6-Difluorobenzoic acid[2]	2,4,6-Trifluorobenzoic acid[3]	2,3-Difluorobenzoic acid[4]
Chemical Formula	C <sub>7</sub> H <sub>4</sub> ClFO <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>2</sub>
Molecular Weight	174.55	158.10	176.09	158.10
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	3.7655 (2)	3.6517 (4)	7.2769 (3)	3.761 (1)
b (Å)	13.9660 (7)	14.1214 (15)	13.7998 (6)	6.520 (1)
c (Å)	13.2300 (7)	12.2850 (13)	7.3097 (3)	26.521 (2)
β (°)	98.034 (3)	95.651 (3)	115.041 (2)	92.27 (1)
Volume (Å <sup>3</sup> )	688.92 (6)	630.42 (12)	665.04 (5)	-
Z	4	4	4	-
Temperature (K)	200	100	200	293 (2)

Table 2: Data Collection and Refinement Parameters

Parameter	2-Chloro-6-fluorobenzoic acid[1]	2,6-Difluorobenzoic acid[2]	2,4,6-Trifluorobenzoic acid[3]	2,3-Difluorobenzoic acid[4]
Diffractometer	Bruker APEXII CCD	Bruker APEXII DUO CCD	Bruker APEXII CCD	-
Radiation	Mo K $\alpha$	Mo K $\alpha$	Mo K $\alpha$	Mo K $\alpha$
Measured Reflections	11312	6112	6435	25713
Independent Reflections	1671	-	1643	-
Reflections with $I > 2\sigma(I)$	1267	1895	1394	1371
R <sub>int</sub>	0.081	-	0.034	0.031
Final R indices [ $I > 2\sigma(I)$ ]	R <sub>1</sub> = 0.032	R <sub>1</sub> = 0.049	R <sub>1</sub> = 0.038	R <sub>1</sub> = 0.044
wR(F <sup>2</sup> )	0.081	0.143	0.106	0.134

## Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard single-crystal X-ray diffraction workflow.

## Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, 2,3-difluorobenzoic acid crystals were grown from a 1-propanol solution[4]. The choice of solvent is critical and often determined empirically to yield high-quality, single crystals.

## Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data for the analogous compounds were collected on Bruker APEXII series

diffractometers using molybdenum radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The crystal is rotated in the beam, and the diffraction pattern is recorded on a CCD detector. Data is collected at low temperatures (100-200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.

## Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors. For the presented structures, programs such as SHELXS and SHELXL were used for structure solution and refinement.

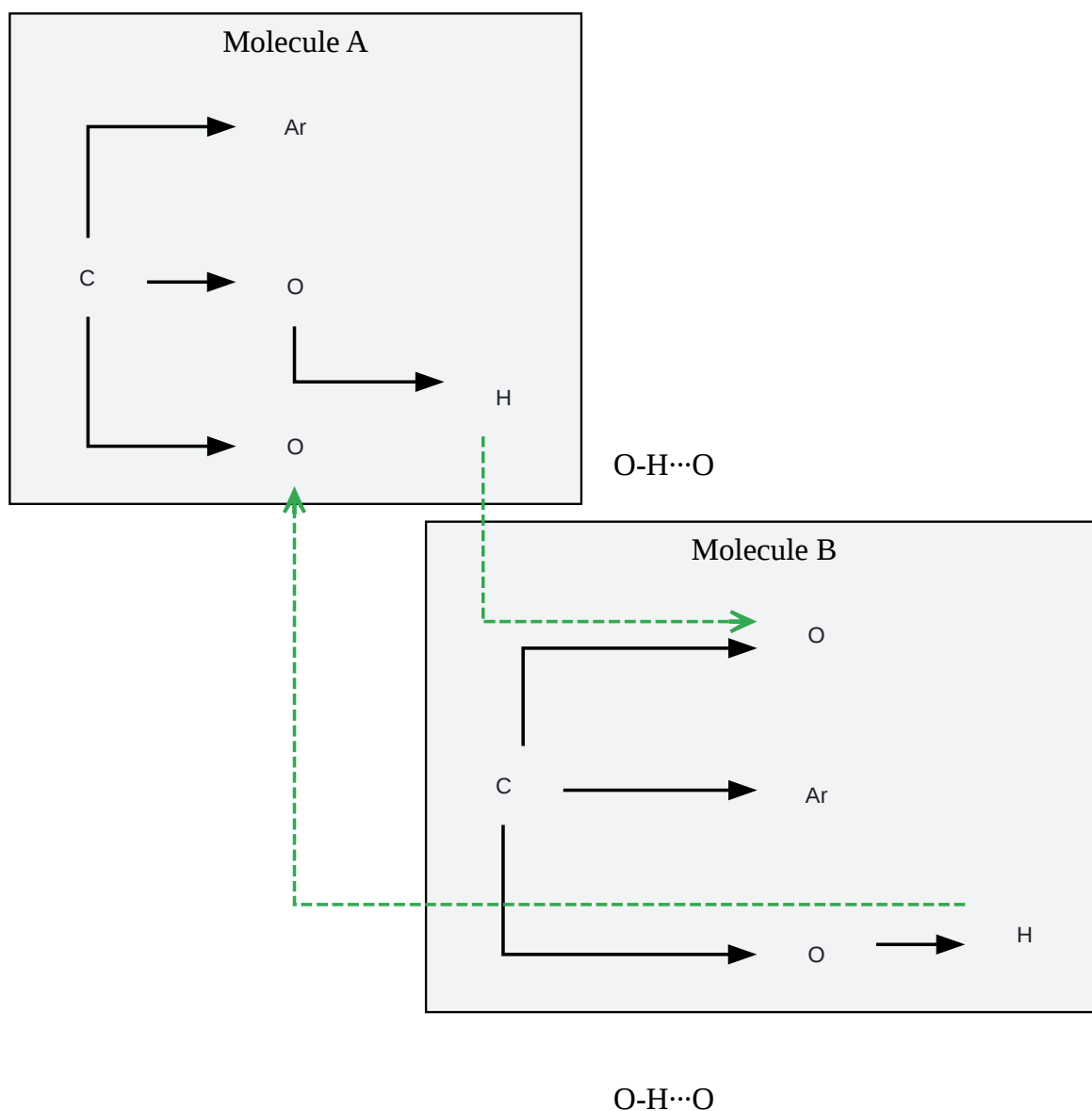
## Structural Analysis and Intermolecular Interactions

A common feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

### Hydrogen Bonding

In all the analyzed analogous structures, the carboxylic acid groups form classic  $R^2_2(8)$  ring motifs via O-H $\cdots$ O hydrogen bonds.[1][2][3][4] These strong interactions are the primary drivers for the formation of dimeric units.

The diagram below illustrates this common hydrogen bonding pattern.



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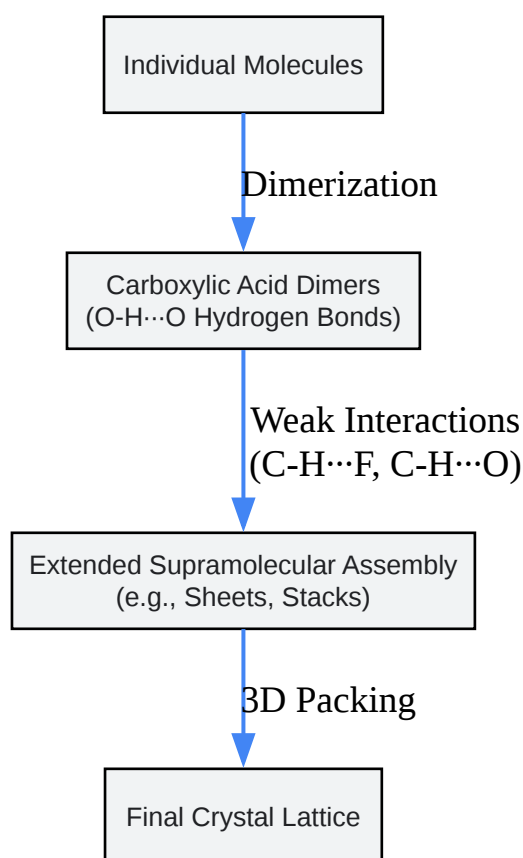
Caption: Carboxylic acid dimer formation via O-H...O hydrogen bonds.

## Other Intermolecular Interactions

Besides the strong O-H...O hydrogen bonds, weaker interactions such as C-H...F and C-H...O contacts are also observed, which connect the primary dimeric units into more extended

supramolecular architectures like sheets or stacks.[1][2][4] In 2-chloro-6-fluorobenzoic acid, C-H...F contacts link the dimers into undulating sheets.[1] Similarly, in 2,6-difluorobenzoic acid, the dimers are connected into sheets by C-H...F hydrogen bonds.[2]

The following workflow illustrates the hierarchical nature of the crystal packing.



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Caption: Hierarchical assembly in halogenated benzoic acid crystals.

## Conformational Analysis

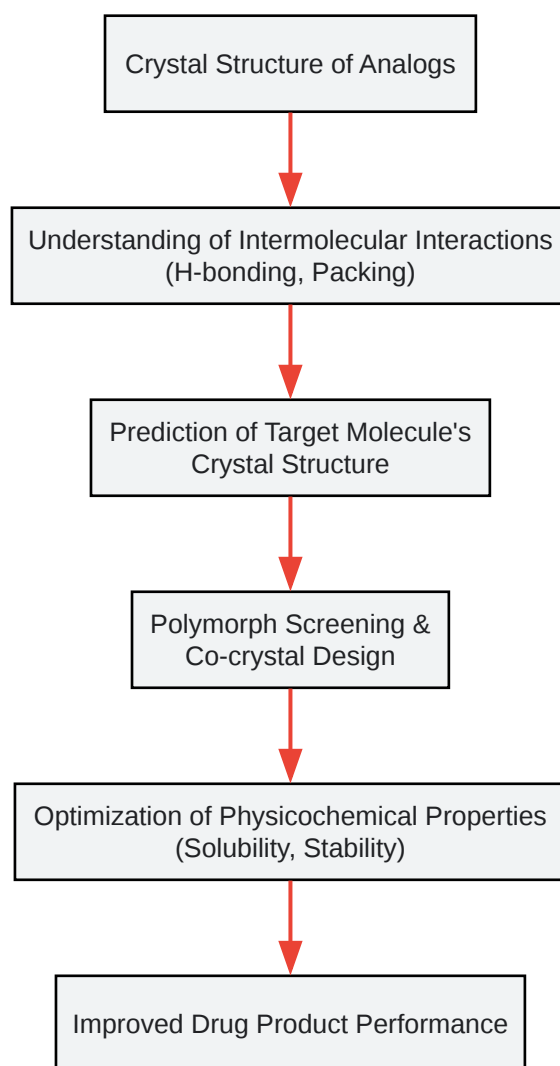
The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many of the studied analogs, the carboxylic acid group is twisted out of the plane of the aromatic ring, likely due to steric hindrance from the ortho substituents. For example, in 2-chloro-6-fluorobenzoic acid, the dihedral angle between the carboxylic acid group and the phenyl ring is 47.83 (6)°.[1] In 2,6-difluorobenzoic acid, this angle is 33.70 (14)°.[2] A similar non-planar conformation is anticipated for **2,3-dichloro-6-fluorobenzoic acid**.

## Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is critical as it influences key physicochemical properties such as solubility, dissolution rate, and stability. Understanding the likely crystal packing and intermolecular interactions of **2,3-dichloro-6-fluorobenzoic acid**, based on its analogs, can aid in:

- **Polymorph Screening:** Predicting likely hydrogen bonding motifs can guide the design of crystallization experiments to identify different polymorphic forms.
- **Co-crystal Design:** Knowledge of the primary hydrogen bonding synthons allows for the rational design of co-crystals with improved properties.
- **Computational Modeling:** The structural data from analogs can be used to validate and refine computational models for predicting the crystal structure and properties of the target compound.

The logical relationship for applying this structural knowledge is outlined below.



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Caption: Application of structural data in drug development.

In conclusion, while the specific crystal structure of **2,3-dichloro-6-fluorobenzoic acid** remains to be experimentally determined, a detailed analysis of its close analogs provides a robust framework for predicting its structural characteristics. This information is invaluable for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

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## References

- 1. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
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